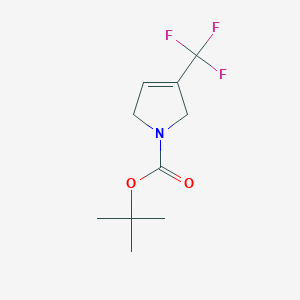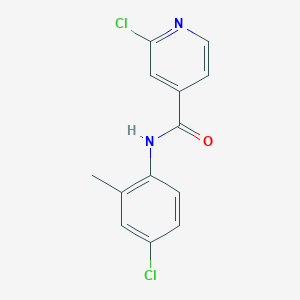
tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound characterized by its trifluoromethyl group and pyrrole ring structure
Wirkmechanismus
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with the trifluoromethyl group have been involved in various biochemical processes . More research is needed to summarize the affected pathways and their downstream effects for this specific compound.
Pharmacokinetics
The trifluoromethyl group has been found to improve lipophilic efficiency (lipe) and metabolic stability , which could impact the bioavailability of this compound.
Result of Action
Compounds with the trifluoromethyl group have been found to exhibit various pharmacological activities
Action Environment
The trifluoromethyl group has been found to improve metabolic stability , which could be influenced by environmental factors. More research is needed to discuss this aspect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a suitable pyrrole derivative with a trifluoromethylating agent under controlled conditions. Common methods include:
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Protection and Deprotection: Protecting the pyrrole ring with tert-butyl carbamate (BOC) groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves:
Catalytic Systems: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Using distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Converting the pyrrole ring to pyrrolidone derivatives.
Reduction: Reducing the trifluoromethyl group to a trifluoromethylamine.
Substitution: Replacing the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation Products: Pyrrolidone derivatives.
Reduction Products: Trifluoromethylamine derivatives.
Substitution Products: Various substituted pyrroles.
Chemistry:
Catalyst Development: Used in the design of new catalysts for organic synthesis.
Building Blocks: Serves as a precursor for more complex chemical structures.
Biology:
Bioactive Molecules: Potential use in the development of bioactive compounds.
Drug Design: Investigated for its role in medicinal chemistry.
Medicine:
Pharmaceuticals: Explored for its therapeutic potential in various diseases.
Drug Delivery: Potential application in drug delivery systems.
Industry:
Material Science: Utilized in the creation of advanced materials.
Agriculture: Investigated for its use in agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylated Pyrroles: Other pyrroles with trifluoromethyl groups.
Tert-Butyl Carbamate Derivatives: Compounds with similar protective groups.
Uniqueness: Tert-butyl 3-(Trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate stands out due to its unique combination of trifluoromethyl and pyrrole functionalities, which offer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTGKLCSSXKVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)
![1-(4-chlorophenyl)-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethan-1-one](/img/structure/B3042911.png)
![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)
![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)

![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)


![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)


